molecular formula C20H15FN2S2 B12131759 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12131759
M. Wt: 366.5 g/mol
InChI Key: QZBXTAKWXGAHCD-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-fluorobenzylsulfanyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to the presence of both a 4-fluorobenzylsulfanyl group and a 4-methylphenyl group, which confer specific electronic and steric properties. These properties enhance its binding affinity to molecular targets and its stability in various chemical environments, making it a valuable compound in both medicinal chemistry and material science .

Properties

Molecular Formula

C20H15FN2S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H15FN2S2/c1-13-2-6-15(7-3-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3

InChI Key

QZBXTAKWXGAHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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